Cas no 863667-96-3 (3-(3,4-difluorophenyl)sulfanylpropanoic Acid)

3-(3,4-difluorophenyl)sulfanylpropanoic Acid Chemical and Physical Properties
Names and Identifiers
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- 3-[(3,4-difluorophenyl)thio]propanoic acid
- 3-(3,4-difluorophenyl)sulfanylpropanoic Acid
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3-(3,4-difluorophenyl)sulfanylpropanoic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-14161-0.25g |
3-[(3,4-difluorophenyl)sulfanyl]propanoic acid |
863667-96-3 | 0.25g |
$142.0 | 2023-02-09 | ||
Enamine | EN300-14161-5.0g |
3-[(3,4-difluorophenyl)sulfanyl]propanoic acid |
863667-96-3 | 5.0g |
$1074.0 | 2023-02-09 | ||
Enamine | EN300-14161-0.1g |
3-[(3,4-difluorophenyl)sulfanyl]propanoic acid |
863667-96-3 | 0.1g |
$98.0 | 2023-02-09 | ||
Enamine | EN300-14161-1.0g |
3-[(3,4-difluorophenyl)sulfanyl]propanoic acid |
863667-96-3 | 1.0g |
$371.0 | 2023-02-09 | ||
Enamine | EN300-14161-2.5g |
3-[(3,4-difluorophenyl)sulfanyl]propanoic acid |
863667-96-3 | 2.5g |
$726.0 | 2023-02-09 | ||
Aaron | AR019P8F-100mg |
3-[(3,4-difluorophenyl)sulfanyl]propanoic acid |
863667-96-3 | 95% | 100mg |
$160.00 | 2025-02-08 | |
1PlusChem | 1P019P03-1g |
3-[(3,4-difluorophenyl)sulfanyl]propanoic acid |
863667-96-3 | 95% | 1g |
$448.00 | 2025-03-03 | |
A2B Chem LLC | AV31123-500mg |
3-[(3,4-difluorophenyl)sulfanyl]propanoic acid |
863667-96-3 | 90% | 500mg |
$321.00 | 2024-04-19 | |
1PlusChem | 1P019P03-500mg |
3-[(3,4-difluorophenyl)sulfanyl]propanoic acid |
863667-96-3 | 95% | 500mg |
$337.00 | 2025-03-03 | |
Aaron | AR019P8F-5g |
3-[(3,4-difluorophenyl)sulfanyl]propanoic acid |
863667-96-3 | 90% | 5g |
$1504.00 | 2023-12-13 |
3-(3,4-difluorophenyl)sulfanylpropanoic Acid Related Literature
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Alexis Perea,Karim Zaghib,Daniel Bélanger J. Mater. Chem. A, 2015,3, 2776-2783
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4. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
Additional information on 3-(3,4-difluorophenyl)sulfanylpropanoic Acid
Introduction to 3-(3,4-difluorophenyl)sulfanylpropanoic Acid (CAS No. 863667-96-3) and Its Emerging Applications in Chemical Biology
3-(3,4-difluorophenyl)sulfanylpropanoic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 863667-96-3, is a fluorinated sulfonate derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural motif—a sulfanyl group linked to a propanoic acid backbone with a 3,4-difluorophenyl moiety—exhibits intriguing chemical and biological properties that make it a promising candidate for various applications.
The molecular structure of 3-(3,4-difluorophenyl)sulfanylpropanoic Acid (CAS No. 863667-96-3) features a fluorine-substituted aromatic ring connected to a sulfanyl-propanoic acid chain. The presence of two fluorine atoms at the 3 and 4 positions of the phenyl ring introduces electron-withdrawing effects, which can modulate the reactivity and binding affinity of the molecule. This structural feature has been exploited in the design of novel bioactive compounds, particularly in the development of targeted therapeutics.
In recent years, fluorinated compounds have become increasingly important in drug discovery due to their ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. The sulfanyl group in 3-(3,4-difluorophenyl)sulfanylpropanoic Acid (CAS No. 863667-96-3) provides a versatile scaffold for further derivatization, enabling the synthesis of libraries of compounds with tailored biological activities. This flexibility has made it a valuable building block in medicinal chemistry.
One of the most compelling aspects of 3-(3,4-difluorophenyl)sulfanylpropanoic Acid (CAS No. 863667-96-3) is its potential as an intermediate in the synthesis of small-molecule inhibitors targeting specific biological pathways. For instance, studies have demonstrated its utility in developing inhibitors of enzymes involved in cancer metabolism. The fluorine atoms at the 3 and 4 positions of the phenyl ring can interact with key residues in the enzyme active site, thereby enhancing binding affinity and inhibitory activity.
Furthermore, the sulfanyl group has been shown to influence the solubility and bioavailability of drug candidates. By incorporating this moiety into molecules like 3-(3,4-difluorophenyl)sulfanylpropanoic Acid (CAS No. 863667-96-3), researchers can fine-tune physicochemical properties to optimize drug delivery systems. This has opened up new avenues for formulating more effective and targeted therapies.
Recent advancements in computational chemistry have also highlighted the importance of fluorinated sulfonates in drug design. Molecular modeling studies suggest that compounds like 3-(3,4-difluorophenyl)sulfanylpropanoic Acid (CAS No. 863667-96-3) can form stable interactions with biological targets due to their ability to engage multiple hydrogen bonds and hydrophobic pockets. These insights have guided the development of novel scaffolds with improved pharmacological profiles.
The synthesis of 3-(3,4-difluorophenyl)sulfanylpropanoic Acid (CAS No. 863667-96-3) involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions and fluorination methods, have been employed to construct the desired molecular framework efficiently.
In conclusion, 3-(3,4-difluorophenyl)sulfanylpropanoic Acid (CAS No. 863667-96-3) represents a significant advancement in the field of chemical biology and pharmaceutical research. Its unique structural features and versatile applications make it a valuable tool for developing novel therapeutics targeting various diseases. As research continues to uncover new insights into its biological activities and synthetic methodologies, this compound is poised to play an increasingly important role in drug discovery and development.
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